N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step often involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction usually requires a base, such as sodium hydroxide, to proceed efficiently.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Products may include ketones or aldehydes depending on the specific conditions.
Reduction: The primary product would be an amine derivative.
Substitution: Products would vary based on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the carbazole moiety, which is known for its biological activity, makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Medicine
Medically, compounds containing carbazole structures have shown promise in treating various diseases. This specific compound could be explored for its therapeutic potential, especially in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole group.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group could facilitate binding to active sites, while the methanesulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)methanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
Compared to these similar compounds, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide is unique due to the presence of the 2,4-dimethylphenyl group
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,4-dimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17-12-13-22(18(2)14-17)26(30(3,28)29)16-19(27)15-25-23-10-6-4-8-20(23)21-9-5-7-11-24(21)25/h4-14,19,27H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBMWPPIOTQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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